Mgb-BP-3
Overview
Description
MGB-BP-3 is a novel antibacterial compound developed by MGB BiopharmaThis compound has shown significant promise in treating infections caused by Clostridioides difficile, a bacterium responsible for severe gastrointestinal diseases .
Scientific Research Applications
MGB-BP-3 has been extensively studied for its antibacterial properties. It has shown strong activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci. Its unique mechanism of action and high efficacy make it a potential first-line treatment for Clostridioides difficile infections .
Safety and Hazards
Future Directions
MGB-BP-3 has successfully completed its End-of-Phase 2 meeting with the FDA, marking an important milestone for the company and its lead product . The FDA confirmed that the design and the endpoints of the two prospective Phase 3 studies were appropriate . The Phase 3 studies, which are expected to recruit approximately 900 patients, will include superiority of this compound against vancomycin in the critical measure of sustained clinical response as one of their endpoints .
Mechanism of Action
Target of Action
MGB-BP-3, a Strathclyde Minor Groove Binder (S-MGB), primarily targets the DNA of bacteria . It has strong interactions with its intracellular target, DNA, in both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound binds to dsDNA as a dimer . This binding is confirmed through ultraviolet-visible (UV-vis) thermal melting and fluorescence intercalator displacement assays . Additionally, this compound is able to interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV of both Staphylococcus aureus and Escherichia coli .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA replication and peptidoglycan biosynthesis . By binding to DNA, it inhibits the formation of transcription complexes . Furthermore, it interferes with the action of type II bacterial topoisomerases .
Pharmacokinetics
It is noted that inefficient intracellular accumulation, through both permeation and efflux, is the likely reason for the lack of gram-negative activity .
Result of Action
This compound has a very fast bactericidal effect . It can kill Clostridioides difficile in its vegetative form before it forms spores, thus achieving initial cure and preventing the disease from recurring by reducing the total burden of C. difficile . . coli reporter strains .
Action Environment
It is known that this compound’s activity is selective against gram-positive bacteria . The recognition that this compound can target DNA of Gram-negative organisms will enable further iterations of design to achieve a Gram-negative active S-MGB .
Biochemical Analysis
Biochemical Properties
Mgb-BP-3 plays a crucial role in biochemical reactions by binding to the minor groove of DNA. This interaction disrupts the formation of transcription complexes, thereby inhibiting bacterial growth . This compound interacts with several enzymes and proteins, including type II bacterial topoisomerases such as gyrase and topoisomerase IV. These interactions interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV, ultimately inhibiting bacterial replication .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In Gram-positive bacteria, this compound inhibits bacterial growth by binding to DNA and disrupting transcription . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interfere with the SOS response in Escherichia coli, indicating its impact on cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the minor groove of DNA as a dimer. This binding disrupts the formation of transcription complexes, thereby inhibiting bacterial growth . This compound also interferes with the action of type II bacterial topoisomerases, preventing the supercoiling and relaxation of DNA . These interactions highlight the compound’s ability to inhibit bacterial replication at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its antibacterial activity over extended periods . Degradation of this compound can occur, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to mammalian cells . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum efficacy with minimal toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DNA and type II bacterial topoisomerases . The compound’s binding to DNA disrupts transcription and replication processes, affecting metabolic flux and metabolite levels in bacteria . Additionally, this compound’s interaction with topoisomerases further influences bacterial metabolism by inhibiting DNA supercoiling and relaxation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s ability to bind to DNA facilitates its accumulation in the nucleus, where it exerts its antibacterial effects . This compound also interacts with transporters and binding proteins that aid in its localization and distribution within bacterial cells .
Subcellular Localization
This compound primarily localizes to the nucleus due to its strong affinity for DNA . This subcellular localization is critical for its activity, as it allows this compound to effectively disrupt transcription and replication processes. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within bacterial cells .
Preparation Methods
The synthesis of MGB-BP-3 involves the modification of oligoamide natural products such as distamycin and netropsin. The process includes introducing additional hydrophobic components into the ligands to enhance binding to the non-polar regions of the DNA minor groove. This modification aims to improve the physicochemical properties of the new compounds, making them more drug-like .
Chemical Reactions Analysis
MGB-BP-3 undergoes various chemical reactions, primarily focusing on its interaction with DNA. It binds to the minor groove of DNA, forming a stable complex. This binding interferes with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV. These interactions inhibit bacterial growth and replication .
Comparison with Similar Compounds
MGB-BP-3 is compared to other minor groove binders such as distamycin and netropsin. Unlike these natural products, this compound has been modified to reduce toxicity and enhance antibacterial activity. Its unique structure allows for selective binding to bacterial DNA, making it more effective and safer for clinical use .
Similar Compounds::- Distamycin
- Netropsin
- AIK 20/25/1
Properties
IUPAC Name |
1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXCVYZBVOWBR-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000277-08-6 | |
Record name | MGB-BP-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MGB-BP-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MGB-BP-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MGB-BP-3 interact with its target and what are the downstream effects?
A: this compound is a Strathclyde Minor Groove Binder (S-MGB) that primarily targets Gram-positive bacteria. Research indicates that it functions by binding to the minor groove of DNA, specifically at essential SigA promoters. [] This binding inhibits promoter isomerization by RNA polymerase holoenzyme, effectively disrupting bacterial transcription. [] The downstream effects of this interaction include the downregulation of essential genes involved in vital processes like DNA replication, cell wall integrity, and energy production. [, ] For example, genes involved in glycolysis, the pentose phosphate pathway, and the TCA cycle are affected. [] This multi-target approach leads to a bactericidal effect and likely contributes to the low potential for resistance development. [, ]
Q2: Why is this compound ineffective against Gram-negative bacteria?
A: Although this compound can bind to the DNA of both Gram-positive and Gram-negative bacteria in vitro, [] its activity against Gram-negative bacteria is significantly limited. This limitation is attributed to poor intracellular accumulation due to inefficient permeation through the outer membrane and active efflux mechanisms. []
Q3: Has this compound shown potential for overcoming antibiotic resistance?
A: this compound demonstrates promise in mitigating antibiotic resistance. Laboratory-directed evolution experiments using S. aureus showed no development of resistance to this compound, even when exposed to sub-inhibitory concentrations. [] This is in contrast to rifampicin, a single-target RNA polymerase inhibitor, where resistance emerged rapidly under similar conditions. [] The multi-target nature of this compound, affecting various essential genes and pathways, likely contributes to this low resistance development potential. []
Q4: What is the current clinical trial status of this compound?
A: this compound has successfully completed a Phase IIa clinical trial as an orally administered drug for treating Clostridioides difficile infections. [] The results indicated superior efficacy compared to the current standard treatment, vancomycin. []
Q5: What are the future directions for this compound research?
A5: Future research on this compound will likely focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.